molecular formula C20H15F6N3O3 B14924765 [7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl](5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)methanone

[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl](5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)methanone

Cat. No.: B14924765
M. Wt: 459.3 g/mol
InChI Key: IZKCODGSOFWROZ-UHFFFAOYSA-N
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Description

7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YLMETHANONE is a complex organic compound characterized by the presence of trifluoromethyl groups, a pyrazolo[1,5-a]pyrimidine core, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YLMETHANONE typically involves multiple steps:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core : This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Trifluoromethyl Groups : Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under catalytic conditions.
  • Attachment of the Furan Ring : The furan moiety can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives and palladium catalysts.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
  • Reduction : Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially leading to the formation of dihydro or tetrahydro derivatives.
  • Substitution : The trifluoromethyl groups and phenoxy moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
  • Substitution : Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce dihydropyrazolo[1,5-a]pyrimidine compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology: Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its trifluoromethyl groups and heterocyclic core are of particular interest for developing new therapeutic agents.

Medicine: In medicine, the compound’s derivatives are explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The presence of trifluoromethyl groups often enhances the bioavailability and metabolic stability of these derivatives.

Industry: Industrially, the compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YLMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application.

Molecular Targets and Pathways:
  • Enzymes : The compound may inhibit or activate specific enzymes, altering metabolic pathways.
  • Receptors : It can bind to receptors, modulating signal transduction pathways.
  • Nucleic Acids : The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: The uniqueness of 7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YLMETHANONE lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of multiple trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H15F6N3O3

Molecular Weight

459.3 g/mol

IUPAC Name

[7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]-[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]methanone

InChI

InChI=1S/C20H15F6N3O3/c21-19(22,23)12-2-1-3-13(10-12)31-11-14-4-5-15(32-14)18(30)28-9-7-16(20(24,25)26)29-17(28)6-8-27-29/h1-6,8,10,16H,7,9,11H2

InChI Key

IZKCODGSOFWROZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=NN2C1C(F)(F)F)C(=O)C3=CC=C(O3)COC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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